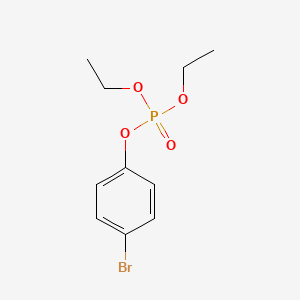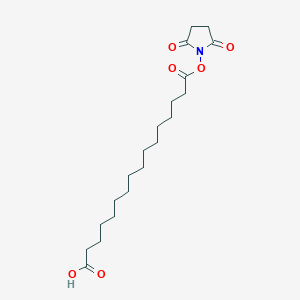
(R)-2,3-Bis(benzyloxy)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2,3-Bis(benzyloxy)propanal is a chiral organic compound with the molecular formula C17H20O3 It is characterized by the presence of two benzyloxy groups attached to the second and third carbon atoms of a propanal molecule
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as (R)-glycerol, the benzyloxy groups can be introduced through selective protection and subsequent functional group transformations.
Asymmetric Synthesis: Using chiral catalysts or auxiliaries, asymmetric synthesis can be employed to achieve the desired stereochemistry. This method often involves the use of organometallic reagents and enantioselective reactions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatographic separation to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the aldehyde group can lead to the formation of (R)-2,3-bis(benzyloxy)propanol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation: (R)-2,3-Bis(benzyloxy)propanoic acid
Reduction: (R)-2,3-Bis(benzyloxy)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(R)-2,3-Bis(benzyloxy)propanal has several applications in scientific research:
Chemistry: It serves as a chiral building block in organic synthesis, particularly in the construction of complex molecules with multiple stereocenters.
Biology: The compound can be used as a probe in biological studies to investigate enzyme-substrate interactions and chiral recognition processes.
Industry: Its use in asymmetric synthesis makes it valuable in the production of fine chemicals and specialty materials.
Mécanisme D'action
(R)-2,3-Bis(benzyloxy)propanal is similar to other chiral compounds with multiple benzyloxy groups, such as (R)-2,3-bis(benzyloxy)propanol and (R)-2,3-bis(benzyloxy)propanoic acid. its unique stereochemistry and functional groups make it distinct in terms of reactivity and applications. The presence of the aldehyde group in this compound allows for different chemical transformations compared to its alcohol and carboxylic acid counterparts.
Comparaison Avec Des Composés Similaires
(R)-2,3-Bis(benzyloxy)propanol
(R)-2,3-Bis(benzyloxy)propanoic acid
1,3-Dibenzyloxy-2-propanol
Propriétés
Formule moléculaire |
C17H18O3 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
2,3-bis(phenylmethoxy)propanal |
InChI |
InChI=1S/C17H18O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-11,17H,12-14H2 |
Clé InChI |
MKESOGHEPAYRNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(C=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)






![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)



![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)

![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)
